molecular formula C25H23N3O2S B4108200 4-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

4-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

Cat. No. B4108200
M. Wt: 429.5 g/mol
InChI Key: XJSOXHGVJGZKJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as BBP-589 and is synthesized using specific chemical reactions. The aim of

Mechanism of Action

BBP-589 inhibits the activity of enzymes by binding to their active sites and preventing substrate binding. It also interacts with various cellular components and disrupts their normal functions, leading to the inhibition of cell growth and proliferation. The exact mechanism of action of BBP-589 is still under investigation, and more research is needed to fully understand its mode of action.
Biochemical and physiological effects:
BBP-589 has been shown to exhibit several biochemical and physiological effects, including inhibition of enzyme activity, induction of apoptosis, and inhibition of cell proliferation. It has also been found to reduce inflammation and oxidative stress, which are associated with several diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

BBP-589 has several advantages as a research tool, including its potent inhibitory activity against enzymes, its potential anticancer activity, and its ability to reduce inflammation and oxidative stress. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on BBP-589, including its potential applications in drug discovery, its use as a therapeutic agent for cancer and other diseases, and its mechanism of action. Further studies are also needed to determine its toxicity and safety profile, as well as its pharmacokinetics and pharmacodynamics. Overall, BBP-589 holds great promise as a research tool and potential therapeutic agent, and further research is needed to fully explore its potential applications.

Scientific Research Applications

BBP-589 has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and biochemistry. It has been found to exhibit potent inhibitory activity against several enzymes, including chymotrypsin, trypsin, and elastase. This compound has also been studied for its potential anticancer activity and has shown promising results in inhibiting the growth of cancer cells.

properties

IUPAC Name

4-(butanoylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S/c1-3-4-23(29)26-19-10-6-17(7-11-19)24(30)27-20-12-8-18(9-13-20)25-28-21-14-5-16(2)15-22(21)31-25/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSOXHGVJGZKJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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4-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
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4-(butyrylamino)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide

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